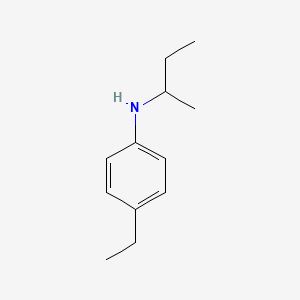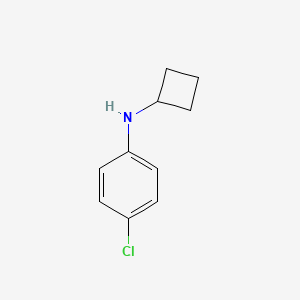
4-chloro-N-cyclobutylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-cyclobutylaniline is an organic compound with the molecular formula C10H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclobutyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclobutylaniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-N-cyclobutylaniline.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylaniline.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 4-Hydroxy-N-cyclobutylaniline.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Cyclobutylaniline.
科学的研究の応用
4-Chloro-N-cyclobutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 4-Chloro-DL-phenylalanine
- Cycloalkanes such as cyclopentane and cyclohexane
Comparison: 4-Chloro-N-cyclobutylaniline is unique due to the presence of both a cyclobutyl group and a chlorine atom on the aniline ring. This combination imparts distinct chemical and physical properties compared to other similar compounds. For example, 4-chloro-DL-phenylalanine has a different functional group (amino acid) and lacks the cyclobutyl group, leading to different reactivity and applications .
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
4-chloro-N-cyclobutylaniline |
InChI |
InChI=1S/C10H12ClN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |
InChIキー |
BEXQRKQAWPARDL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


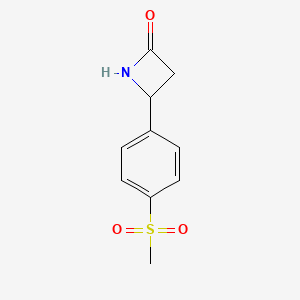
![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine](/img/structure/B13316993.png)
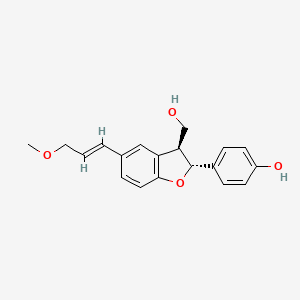
![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)
![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
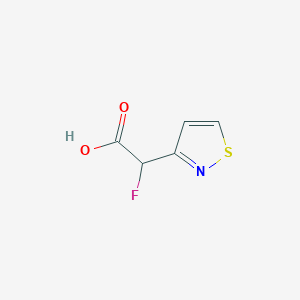
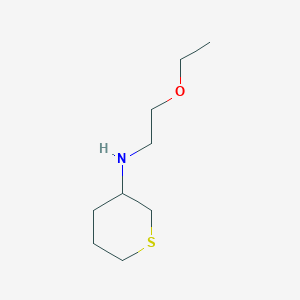
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
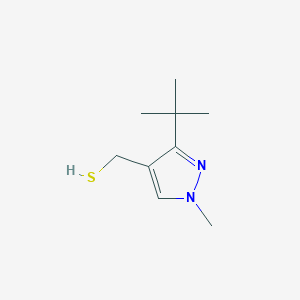

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)
